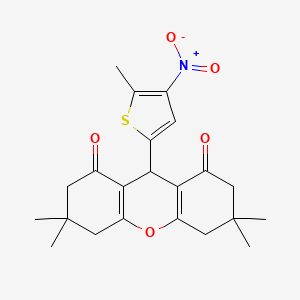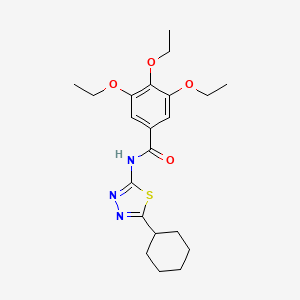![molecular formula C21H21N3O4 B3446683 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3446683.png)
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione, commonly known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential application as a cancer therapeutic agent. MI-219 has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for the regulation of cell growth and apoptosis.
Mecanismo De Acción
MI-219 inhibits the p53-MDM2 interaction by binding to the hydrophobic pocket on the surface of MDM2, which is critical for the interaction with p53. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MI-219 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. MI-219 has also been shown to be effective in inducing the expression of downstream genes involved in cell cycle arrest and apoptosis, such as p21 and Bax. MI-219 has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MI-219 has several advantages as a research tool, including its high potency and selectivity for the p53-MDM2 interaction. MI-219 has also been optimized for high yields and purity, making it an attractive candidate for further research. However, MI-219 has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for MI-219 research, including the development of new formulations and delivery methods to improve its solubility and bioavailability. MI-219 could also be used in combination with other cancer therapeutic agents to enhance its efficacy and reduce the potential for drug resistance. Further studies are also needed to investigate the potential application of MI-219 in other disease states, such as neurodegenerative diseases. Overall, MI-219 has shown great promise as a potential cancer therapeutic agent, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
MI-219 has been extensively studied for its potential application as a cancer therapeutic agent. The p53-MDM2 interaction is a critical pathway for the regulation of cell growth and apoptosis, and inhibition of this pathway has been shown to induce cell cycle arrest and apoptosis in cancer cells. MI-219 has been shown to be effective in inhibiting the p53-MDM2 interaction, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells. MI-219 has been shown to be effective in a variety of cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-28-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19(25)14-24-20(26)17-4-2-3-5-18(17)21(24)27/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYMCKJAANLQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1-phenylmethanesulfonamide](/img/structure/B3446601.png)
![3,5-dimethoxy-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3446604.png)
![4-[(4-bromo-5-ethyl-2-thienyl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B3446611.png)
![2,2'-[(5-methyl-4-nitro-2-thienyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3446618.png)

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-N-methylquinoline-2-carboxamide](/img/structure/B3446630.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(dipropylamino)sulfonyl]phenyl}acetamide](/img/structure/B3446660.png)
![N-[3-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B3446674.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B3446676.png)
![dimethyl 5-[(10H-phenothiazin-10-ylcarbonyl)amino]isophthalate](/img/structure/B3446689.png)
![N-allyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B3446697.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B3446710.png)